![molecular formula C17H16Cl2N2O B13400766 2-(2,6-Dichlorophenyl)-1-(1-phenylethyl)imidazolidin-4-one](/img/structure/B13400766.png)
2-(2,6-Dichlorophenyl)-1-(1-phenylethyl)imidazolidin-4-one
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Overview
Description
2-(2,6-Dichlorophenyl)-1-(1-phenylethyl)imidazolidin-4-one is a synthetic organic compound that belongs to the class of imidazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-1-(1-phenylethyl)imidazolidin-4-one typically involves the reaction of 2,6-dichlorobenzaldehyde with 1-phenylethylamine to form an intermediate Schiff base. This intermediate is then cyclized with a suitable reagent, such as ethylene diamine, under controlled conditions to yield the final imidazolidinone product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)-1-(1-phenylethyl)imidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2,6-Dichlorophenyl)-1-(1-phenylethyl)imidazolidin-4-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)-1-(1-phenylethyl)imidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dichlorophenyl)-1-(1-phenylethyl)imidazolidin-2-one
- 2-(2,6-Dichlorophenyl)-1-(1-phenylethyl)imidazolidin-5-one
Uniqueness
2-(2,6-Dichlorophenyl)-1-(1-phenylethyl)imidazolidin-4-one is unique due to its specific substitution pattern and the presence of both dichlorophenyl and phenylethyl groups. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
2-(2,6-Dichlorophenyl)-1-(1-phenylethyl)imidazolidin-4-one, also referred to as (S)-2-(2,6-dichlorophenyl)-1-((S)-1-phenylethyl)imidazolidin-4-one, is a chiral compound characterized by its imidazolidinone structure. It has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
- Molecular Formula : C₁₇H₁₆Cl₂N₂O
- Molecular Weight : 335.23 g/mol
- Structure : The compound features a dichlorophenyl group and a phenylethyl group, contributing to its unique chemical properties.
Research indicates that compounds similar to this compound may act as antagonists at nicotinic acetylcholine receptors. This interaction suggests potential applications in treating conditions like nicotine addiction and neurodegenerative diseases. The specific mechanism of action for this compound remains under investigation, but it is hypothesized to involve selective binding to biological targets due to its structural characteristics.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to other related compounds:
Compound Name | Structure Features | Biological Activity | Uniqueness |
---|---|---|---|
5,5-Diphenyl-2,4-imidazolidinedione | Two phenyl groups | Antioxidant properties | Lacks chlorine substituents |
4-Imidazolidinones | Various substitutions | Potassium channel inhibition | More general structure |
N-(2-Chloroethyl)imidazolidinone | Chlorine substitution | Antitumor activity | Different substitution pattern |
(S)-2-(2,6-Dichlorophenyl)-1-((S)-1-phenylethyl)imidazolidin-4-one | Dichlorophenyl and phenylethyl groups | Potential nicotinic receptor antagonist | Specific chlorinated phenyl group enhances selectivity |
Case Studies and Research Findings
Several studies have explored the biological activity of imidazolidinones. For instance:
- A study conducted on similar compounds found that modifications in the phenyl groups significantly impacted their biological efficacy against various targets .
- Another investigation highlighted the importance of structural modifications in enhancing antifungal properties, suggesting that specific substituents can lead to increased activity against filamentous fungi .
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)-1-(1-phenylethyl)imidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c1-11(12-6-3-2-4-7-12)21-10-15(22)20-17(21)16-13(18)8-5-9-14(16)19/h2-9,11,17H,10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWBYRMAJLBSCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(=O)NC2C3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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